molecular formula C11H12O3 B8761632 5-(2-hydroxyethyl)-6-methyl-2-benzofuran-1(3H)-one

5-(2-hydroxyethyl)-6-methyl-2-benzofuran-1(3H)-one

Cat. No. B8761632
M. Wt: 192.21 g/mol
InChI Key: MVDSCDWWDPNIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-hydroxyethyl)-6-methyl-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-hydroxyethyl)-6-methyl-2-benzofuran-1(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-hydroxyethyl)-6-methyl-2-benzofuran-1(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(2-hydroxyethyl)-6-methyl-2-benzofuran-1(3H)-one

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

5-(2-hydroxyethyl)-6-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H12O3/c1-7-4-10-9(6-14-11(10)13)5-8(7)2-3-12/h4-5,12H,2-3,6H2,1H3

InChI Key

MVDSCDWWDPNIGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(COC2=O)C=C1CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask charged with 5-(2-hydroxyethyl)-6-iodo-2-benzofuran-1(3H)-one (6.00 g, 19.7 mmol) and a stir bar was added Pd2(dba)3 (452 mg, 0.493 mmol), PPh3 (1 g, 4 mmol) and NMP (50 mL). The mixture was purged with N2 and heated to 50° C. for 10 min, followed by addition of CuI (375 mg, 1.97 mmol). After the mixture was heated for another 10 min, Sn(CH3)4 (5.30 g, 29.6 mmol) was added into the reaction, and it was heated to 120° C. for 2 h. After cooled to room temperature, the mixture was diluted with saturated NH4Cl (200 mL) and extracted with EtOAc (3*200 mL). The combined organic layers were washed with water and brine, dried over anhydrous sodium sulfate, filtered and concentrated. The residue was purified by prep-HPLC to give 5-(2-hydroxyethyl)-6-methyl-2-benzofuran-1(3H)-one.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
452 mg
Type
catalyst
Reaction Step Four
Name
Quantity
375 mg
Type
catalyst
Reaction Step Five

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